Abnormal Cannabidiol-d9
Description
Contextualization within the Expanding Landscape of Cannabinoid Science
The scientific community's interest in cannabinoids has grown exponentially, moving far beyond the study of the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). ipinnovative.com Researchers are now exploring a vast array of both naturally occurring phytocannabinoids and synthetic analogues to understand their complex interactions with the body's endocannabinoid system (ECS) and other cellular targets. ipinnovative.comresearchgate.net The ECS, which includes cannabinoid receptors like CB1 and CB2, plays a crucial role in regulating numerous physiological processes. ipinnovative.comwikipedia.org
Abnormal Cannabidiol (B1668261) stands out in this landscape because its effects are not primarily mediated by the CB1 and CB2 receptors, which are the main targets for many other cannabinoids. wikipedia.org This has led to the investigation of other potential cannabinoid receptors, with research suggesting that G protein-coupled receptors GPR18 and GPR55 may be targets for Abn-CBD. wikipedia.orgfrontiersin.org The existence of cannabinoids like Abn-CBD that act outside the classical CB1/CB2 pathways highlights the complexity of cannabinoid pharmacology and opens up new avenues for therapeutic research. wikipedia.org
Historical Perspectives on Abnormal Cannabidiol Discovery and Initial Investigations
Abnormal Cannabidiol was first identified as a synthetic regioisomer of cannabidiol. wikipedia.org Early research into Abn-CBD revealed that it possesses distinct physiological effects compared to other cannabinoids. mdpi.com Initial studies demonstrated that Abn-CBD could induce vasodilation and lower blood pressure in animal models. wikipedia.orgmdpi.com These findings were significant because they were not accompanied by the psychoactive or sedative effects typically associated with cannabinoids that activate the CB1 receptor. wikipedia.org
The discovery that Abn-CBD's actions were not blocked by antagonists for CB1 and CB2 receptors was a pivotal moment, suggesting the existence of novel cannabinoid-sensitive receptors in the body. wikipedia.orgwikipedia.org This spurred further investigation into identifying these alternative targets, with GPR18 and GPR55 emerging as strong candidates. wikipedia.orgfrontiersin.org These early investigations laid the groundwork for understanding the diverse mechanisms through which cannabinoids can exert their effects.
Rationale for the Synthesis and Research Utility of Deuterated Cannabinoid Analogues, such as Abnormal Cannabidiol-d9
The synthesis of deuterated compounds like this compound serves several important purposes in scientific research. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it heavier than hydrogen. Replacing hydrogen with deuterium in a molecule can alter its properties in subtle but significant ways.
One of the primary uses of deuterated analogues is in metabolic studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate at which the compound is metabolized by enzymes in the body. acs.org This "kinetic isotope effect" allows researchers to better understand the metabolic pathways of a drug and can sometimes be used to improve the metabolic stability of a potential therapeutic agent. acs.orgnih.gov
Furthermore, deuterated compounds are invaluable as internal standards in analytical chemistry, particularly in techniques like mass spectrometry. acs.org Because this compound has a different molecular weight than its non-deuterated counterpart, it can be easily distinguished in a sample. pharmaffiliates.com This allows for precise quantification of the non-deuterated compound in biological samples, such as blood or tissue. acs.orgresearchgate.net The use of deuterated standards like Abn-CBD-d9 is crucial for developing accurate and reliable methods for detecting and quantifying cannabinoids in various research and forensic applications. caymanchem.comresearchgate.net
Properties
Molecular Formula |
C₂₁H₂₁D₉O₂ |
|---|---|
Molecular Weight |
323.52 |
Synonyms |
4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol-d9; CAY10429; trans-(-)-4-p-Mentha-1,8-dien-3-yl-5-pentylresorcinol-d9; trans-(-)-4-[3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol-d9 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Abnormal Cannabidiol
Synthetic Methodologies for Abnormal Cannabidiol (B1668261) and Related Regioisomers
The primary method for synthesizing cannabidiol and its regioisomers, including abnormal cannabidiol, is the Friedel-Crafts alkylation. This reaction typically involves the acid-catalyzed condensation of a resorcinol (B1680541) derivative, such as olivetol (B132274) (5-pentylbenzene-1,3-diol), with a chiral monoterpenoid alcohol. researchgate.netresearchgate.net
A common approach utilizes the reaction between olivetol and (+)-trans-p-mentha-2,8-dien-1-ol in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid such as p-toluenesulfonic acid (p-TSA). researchgate.netnih.gov This synthesis is not perfectly regioselective and often yields a mixture of products, including the desired CBD, its psychoactive isomer Δ⁹-tetrahydrocannabinol (Δ⁹-THC), dialkylated olivetol, and the regioisomer abnormal cannabidiol (abn-CBD). researchgate.netnih.gov The formation of abn-CBD occurs when the terpene moiety alkylates the resorcinol ring at the position ortho to the pentyl side chain, whereas CBD is formed via alkylation at the para position. chemrxiv.org
The ratio of the "normal" (CBD) to "abnormal" (abn-CBD) product can be influenced by the reaction conditions, suggesting a competition between kinetic and thermodynamic control. chemrxiv.org Studies on related systems, such as the synthesis of 8,9-dihydrocannabidiol (B10830663) (H₂CBD), have shown that shorter reaction times may favor the formation of the abnormal isomer (kinetic product), while longer reaction times lead to the more stable normal isomer (thermodynamic product). chemrxiv.org To circumvent the formation of these regioisomeric byproducts, strategies involving removable blocking groups on the olivetol derivative have been developed to direct the alkylation to the desired position. chemrxiv.org
Alternative synthetic routes have been explored to improve yield and selectivity. For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote the intermolecular Friedel-Crafts alkylation between allylic alcohols and electron-rich aromatics to produce CBD and abn-CBD derivatives in moderate to high yields without the need for an additional catalyst. researchgate.net
Table 1: Key Reactions in the Synthesis of Abnormal Cannabidiol
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Major Products | Reference(s) |
|---|---|---|---|---|
| Olivetol | (+)-trans-p-mentha-2,8-dien-1-ol | BF₃·OEt₂ | CBD, abn-CBD, Δ⁹-THC | researchgate.net |
| Olivetol | (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cycloex-2-enol | p-TSA | CBD, abn-CBD, Dialkylated olivetol | nih.gov |
Strategies for Deuteration in Cannabinoid Chemistry, including Abnormal Cannabidiol-d9 Production
Deuterium-labeled cannabinoids are valuable tools, particularly as internal standards for gas chromatography/mass spectrometry (GC/MS) analysis of cannabinoids and their metabolites in biological fluids. google.com The synthesis of specifically deuterated cannabinoids like this compound requires methods that introduce deuterium (B1214612) atoms at precise locations within the molecule without significant isotopic scrambling. researchgate.net
A primary strategy for producing side-chain deuterated cannabinoids involves the synthesis of a deuterated resorcinol precursor. researchgate.net For abn-CBD-d9, where the deuterium atoms are typically located on the n-pentyl side chain, a deuterated olivetol would be a key intermediate. The synthesis of such intermediates must be conducted under conditions that prevent deuterium loss. researchgate.net This deuterated olivetol can then be used in the Friedel-Crafts condensation reaction with the appropriate terpene alcohol, as described in the previous section, to yield the final deuterated product.
Another approach involves the late-stage introduction of deuterium. For example, a bromoalkane precursor can be coupled with a deuterated reagent, such as [³H₃]-methylmagnesium iodide, using a copper-catalyzed reaction to introduce a labeled methyl group. researchgate.net While this example uses tritium, the principle is directly applicable to deuterium introduction using reagents like CD₃MgI. The development of high-yield methods for introducing deuterium at various positions of the side chain is a key area of research. researchgate.net
Exploration of Chemical Derivatization and Analogue Development
The unique pharmacological profile of abn-CBD has prompted the development of various chemical derivatives and analogues to explore structure-activity relationships. frontiersin.org These modifications target different parts of the abn-CBD scaffold, including the resorcinol hydroxyl groups, the alkyl side chain, and the terpene moiety.
One of the most well-studied analogues is O-1602, a synthetic cannabinoid that shares the abnormal cannabidiol core structure. frontiersin.org O-1602 has been instrumental in studying the receptors through which abn-CBD exerts its effects, which are distinct from the classical CB1 and CB2 cannabinoid receptors. wikipedia.orgfrontiersin.org
Further derivatization has led to the creation of abn-CBD acid derivatives (Abn-CBDA) and their corresponding esters. wipo.int The development of these compounds opens avenues for exploring new therapeutic applications. wipo.int Research has also focused on creating analogues with modified side chains to investigate how the length and structure of this chain influence biological activity. researchgate.net The antifungal and antitumor properties of various abn-CBD analogues have also been investigated. frontiersin.orgcannakeys.com
Table 2: Examples of Abnormal Cannabidiol Derivatives and Analogues
| Compound Name | Structural Modification | Key Research Finding | Reference(s) |
|---|---|---|---|
| O-1602 | Synthetic analogue | Acts on novel cannabinoid receptors like GPR18 and GPR55 | wikipedia.orgfrontiersin.org |
| Abnormal Cannabidiolic Acid (Abn-CBDA) | Carboxylic acid group on the resorcinol ring | Novel derivative with potential therapeutic uses | wipo.int |
| Side-chain modified analogues | Variation in the length or structure of the n-pentyl group | Side chain length influences biological activity | researchgate.net |
| Antifungal derivatives | Unspecified modifications | Show activity against Candida species biofilms | cannakeys.com |
Stereochemical Considerations in the Synthesis of Abnormal Cannabidiol Analogues
Like CBD, the abnormal cannabidiol molecule possesses two chiral centers on its terpenoid moiety, leading to the possibility of different stereoisomers. nih.gov The stereochemistry of the final product is critically dependent on the stereochemistry of the starting materials, particularly the chiral terpene precursor.
Stereoselective syntheses are employed to produce specific enantiomers of CBD and, by extension, abn-CBD. researchgate.netnih.gov For instance, the synthesis can start from either (R)-(-)-carvone or (S)-(+)-carvone to produce the corresponding enantiomer of the final product. researchgate.netnih.gov The natural form of CBD is the (-)-trans-(3R,4R)-CBD isomer. nih.gov Synthetic methods can target this natural enantiomer or its "unnatural" counterpart, (+)-trans-(3S,4S)-CBD, which has been shown in some cases to exhibit more potent biological activities. nih.gov
The Friedel-Crafts reaction, when performed with a stereochemically pure terpene alcohol like (+)-trans-p-mentha-2,8-dien-1-ol, proceeds with a high degree of diastereoselectivity, establishing the desired trans relationship between the substituents at the two chiral centers. researchgate.net This control over stereochemistry is crucial, as different stereoisomers can have vastly different pharmacological profiles and receptor binding affinities. lumirlab.com For example, in a study of CBD derivatives, compounds in the unnatural (+) series were found to bind to the CB1 receptor, whereas their enantiomers in the natural (-) series were essentially inactive in binding assays. researchgate.netlumirlab.com These findings underscore the importance of stereochemical control in the synthesis of abn-CBD analogues for targeted therapeutic development.
Molecular Pharmacology and Target Interactions of Abnormal Cannabidiol
Cannabinoid Receptor (CB1 and CB2) Modulation by Abnormal Cannabidiol (B1668261)
Research consistently indicates that abnormal cannabidiol possesses a low affinity for both CB1 and CB2 receptors. scielo.br Studies have shown that Abn-CBD and its analog, O-1602, have minimal or no significant binding to these classical cannabinoid receptors. frontiersin.orgnih.gov This lack of affinity distinguishes it from many other cannabinoids and endocannabinoids that exert their effects through direct interaction with CB1 and CB2. scielo.br Consequently, the physiological effects of Abn-CBD are not attributable to direct agonism or antagonism at these sites. guidetopharmacology.orgnih.gov
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |
| Abnormal Cannabidiol | CB1 | Low to negligible | Not a direct agonist/antagonist |
| Abnormal Cannabidiol | CB2 | Low to negligible | Not a direct agonist/antagonist |
While direct interaction is minimal, some research suggests that cannabidiol (CBD), a structurally related compound, can act as a negative allosteric modulator of the CB1 receptor. realmofcaring.orgnih.gov This means it can bind to a site on the receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's response to other cannabinoids like THC. nih.gov Computational studies have proposed a putative allosteric binding site for CBD on the CB1 receptor. researchgate.net However, specific studies focusing on the allosteric modulation mechanisms of abnormal cannabidiol at CB1 and CB2 receptors are less common. Given the structural similarities, it is an area that warrants further investigation to fully understand its pharmacological profile.
Investigations into Atypical Cannabinoid Receptor Systems
The primary pharmacological actions of abnormal cannabidiol are attributed to its interaction with atypical or "orphan" cannabinoid receptors, most notably GPR18 and GPR55. frontiersin.orgwikipedia.org
Abnormal cannabidiol has been instrumental in characterizing a putative endothelial cannabinoid receptor, sometimes referred to as the "abnormal-CBD receptor". nih.govnih.gov This receptor is implicated in the vasodilator effects of Abn-CBD. wikipedia.org Studies have shown that Abn-CBD produces endothelium-dependent vasodilation that is independent of CB1 and CB2 receptors. nih.gov This effect is thought to be mediated by a novel G protein-coupled receptor located on endothelial cells. nih.gov The actions of Abn-CBD at this site are sensitive to pertussis toxin, suggesting the involvement of Gi/o proteins. nih.gov
Abnormal cannabidiol is considered an agonist for both GPR18 and GPR55. frontiersin.orgtherealcbd.com Its effects on cell viability and migration in cancer cell lines have been shown to be dependent on these receptors. frontiersin.orgnih.gov While it shows selectivity for these atypical receptors over the classical CB1 and CB2 receptors, the broader receptor promiscuity profile is an area of ongoing research. The identification of its activity at GPR18 and GPR55 has been a significant step in understanding the complex pharmacology of cannabinoids beyond the traditional endocannabinoid system. wikipedia.org
| Compound | Atypical Receptor Target | Functional Activity |
| Abnormal Cannabidiol | GPR18 | Agonist |
| Abnormal Cannabidiol | GPR55 | Agonist |
| Abnormal Cannabidiol | Putative Endothelial Receptor | Agonist |
Interaction with Non-Cannabinoid Receptors and Ion Channels
Transient Receptor Potential (TRP) Channel Modulatory Activity (e.g., TRPV1, TRPA1, TRPM8)
Abnormal Cannabidiol (Abn-CBD) has demonstrated interactions with various members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain and temperature. Research indicates that Abn-CBD can modulate the activity of TRPV1, TRPA1, and TRPM8 channels. These interactions contribute to its pharmacological profile, particularly its analgesic and anti-inflammatory properties.
The modulation of these channels by Abn-CBD is a key area of investigation to understand its therapeutic potential. The specific effects on each channel can vary, with Abn-CBD acting as an agonist or antagonist depending on the specific channel and the experimental conditions.
G protein-coupled Receptor 18 (GPR18) Engagement
Abnormal Cannabidiol is recognized for its interaction with the G protein-coupled receptor 18 (GPR18), which is considered a putative cannabinoid receptor. nih.govwikipedia.org Studies have shown that Abn-CBD can activate GPR18, leading to downstream signaling events such as increased intracellular calcium and mitogen-activated protein kinase (MAPK) activity. nih.gov This engagement is significant because GPR18 is implicated in various physiological processes, including cell migration and immune responses. wikipedia.org
The interaction between Abn-CBD and GPR18 is a key aspect of its pharmacology, distinguishing it from classical cannabinoids that primarily target CB1 and CB2 receptors. wikipedia.org Research has demonstrated that the effects of Abn-CBD on cell viability in certain cancer cell lines are mediated through GPR18. frontiersin.org
Serotonin (B10506) Receptor (5-HT1A) Interactions
While the primary focus of Abnormal Cannabidiol research has been on its interactions with cannabinoid and TRP receptors, its potential modulation of the serotonin system, specifically the 5-HT1A receptor, is an area of growing interest. Serotonin receptors are involved in a wide range of physiological and psychological processes, and their modulation can have significant therapeutic implications.
Further research is needed to fully elucidate the nature and extent of Abn-CBD's interaction with the 5-HT1A receptor and the functional consequences of this interaction.
Adenosine (B11128) Receptor (A1) Modulation
Abnormal Cannabidiol's pharmacological profile includes the modulation of adenosine receptors, particularly the A1 subtype. Adenosine receptors are crucial in regulating various physiological functions, including neurotransmission and cardiovascular activity. nih.gov
The interaction of cannabinoids with the adenosine system is complex and can occur through various mechanisms. While some studies suggest an independent modulation of synaptic transmission by cannabinoid and adenosine A1 receptors in the hippocampus, others point towards a functional interplay between these two systems. nih.govnih.gov The modulation of adenosine signaling by cannabinoids can contribute to their therapeutic effects. mdpi.com
Glycine (B1666218) Receptor (α3 GlyRs) Interactions
Emerging evidence suggests that certain cannabinoids can interact with glycine receptors (GlyRs), which are important targets for regulating pain at the spinal level. nih.gov Specifically, studies have shown that non-psychoactive cannabinoids can potentiate the function of α3 GlyRs, contributing to their analgesic effects in chronic inflammatory and neuropathic pain models. nih.gov
A direct interaction between cannabinoids and the α3 GlyR has been identified, highlighting a novel mechanism for cannabinoid-induced analgesia that is independent of the classical CB1 and CB2 receptors. nih.govnih.gov This interaction opens up new avenues for the development of therapeutic agents for chronic pain that are devoid of psychoactive side effects. nih.gov
Enzyme and Transporter System Interactions
Fatty Acid Amide Hydrolase (FAAH) Inhibition Investigations
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of endocannabinoids, such as anandamide. nih.gov Inhibition of FAAH leads to increased levels of endocannabinoids, which can prolong their signaling and therapeutic effects. nih.gov This has made FAAH a significant target for drug development, particularly for conditions like pain and anxiety. nih.govnih.gov
While some cannabinoids, like cannabidiol (CBD), have been shown to inhibit FAAH, the specific inhibitory activity of Abnormal Cannabidiol on FAAH is an area of ongoing investigation. realmofcaring.orgresearchgate.net Understanding how Abn-CBD interacts with FAAH is crucial for a comprehensive understanding of its pharmacological profile and its potential to modulate the endocannabinoid system. nih.gov
Cytochrome P450 (CYP) Isozyme Activity Modulation
Currently, there is a notable absence of specific research data detailing the modulatory effects of Abnormal Cannabidiol on the activity of Cytochrome P450 (CYP) isozymes. While the parent compound, Cannabidiol (CBD), is known to interact with various CYP enzymes, it cannot be assumed that abn-CBD exhibits a similar profile. nih.govbohrium.comresearchgate.net The structural differences between CBD and abn-CBD may lead to distinct interactions with these metabolic enzymes. Further investigation is required to characterize the potential for abn-CBD to inhibit or induce specific CYP isozymes, which would be crucial for understanding its metabolic fate and potential for drug-drug interactions.
ATP-binding Cassette (ABC) Transporter Modulation
The interaction of Abnormal Cannabidiol with ATP-binding cassette (ABC) transporters is an area with limited but emerging research. One study investigating the antitumorigenic effects of abn-CBD and its analog O-1602 in paclitaxel-resistant breast cancer models suggested that these compounds could be valuable in overcoming drug resistance mechanisms. frontiersin.org Such resistance is often mediated by the enhanced efflux of chemotherapeutic agents by ABC transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). frontiersin.orgplos.orgnih.gov The research indicated that abn-CBD's efficacy in these resistant cell lines might imply a low susceptibility to efflux by these transporters, though direct modulation of transporter activity was not explicitly detailed. frontiersin.org Further studies are necessary to determine if abn-CBD directly inhibits or is a substrate of key ABC transporters, which would have significant implications for its therapeutic potential in oncology.
Nuclear Receptor Pathways, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
The influence of Abnormal Cannabidiol on nuclear receptor pathways, particularly its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), is not well-documented in the current scientific literature. While CBD has been shown to exert some of its effects through PPARγ activation, leading to anti-inflammatory and neuroprotective outcomes, similar evidence for abn-CBD is lacking. cbd-alchemy.comyoutube.com The distinct pharmacology of abn-CBD, which appears to be mediated by novel receptor targets, suggests that its engagement with nuclear receptors like PPARγ may differ significantly from that of CBD. wikipedia.orgnih.gov
Preclinical Assessment of Biological Activities and Experimental Model Systems
In Vitro Cellular and Tissue-Based Investigations
Abnormal Cannabidiol (B1668261) (Abn-CBD) has demonstrated notable immunomodulatory and anti-inflammatory properties in various in vitro cellular models. Research indicates that its mechanisms involve the direct suppression of activation in several immune cell types. nih.gov Studies on macrophage activation have shown that cannabinoids can inhibit the secretion of nitric oxide and inflammatory cytokines. mdpi.comresearchgate.net Specifically, treatment with cannabidiol (CBD), a related compound, has been found to reduce the production of TNF-α in activated polymorphonuclear leukocytes (PMNs) without affecting physiological cell homeostasis. nih.gov In macrophage cell lines, CBD has been observed to decrease the release of pro-inflammatory cytokines such as IFN-γ and TNF-α. onlinescientificresearch.com Furthermore, cannabinoids can alter the phenotype of macrophages, affecting the expression of cell surface molecules like the F4/80 receptor. mdpi.com These findings suggest a broad capacity for Abn-CBD and related compounds to modulate immune responses at a cellular level.
| Cell Type | Mediator/Marker | Observed Effect of Cannabinoid Treatment | Source |
| Macrophages | Nitric Oxide (NO•) | Inhibition of secretion | mdpi.comresearchgate.net |
| Macrophages | Inflammatory Cytokines | Inhibition of secretion | mdpi.comresearchgate.net |
| Macrophages | F4/80 Receptor | Expression reduced by CBD | mdpi.com |
| Polymorphonuclear Leukocytes (PMNs) | TNF-α | Production reduced in activated cells | nih.gov |
| Macrophage Cell Line (RAW 264.7) | IFN-γ, TNF-α | Decreased cytokine release | onlinescientificresearch.com |
The impact of Abn-CBD on neuroglial cells has been investigated using primary astrocytic-microglial cocultures. In these in vitro models, Abn-CBD affects the production of proinflammatory mediators. nih.govmdpi.com When these cocultures are stimulated with lipopolysaccharide (LPS), treatment with Abn-CBD has been shown to significantly reduce the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com However, the production of Interleukin-6 (IL-6) remained unchanged under the same conditions. mdpi.com
Further studies using a scratch-wound assay revealed that Abn-CBD can influence astrocytic scar formation in the presence of microglia. nih.govmdpi.com Specifically, treatment with Abn-CBD decelerated the closure of the "wound" or scratch, an effect that was dependent on the presence of microglial cells. nih.govmdpi.com This suggests that Abn-CBD influences astrocyte response secondarily through its modulation of microglial activity. mdpi.com These findings highlight a differential role for Abn-CBD in modulating glial inflammation and astrocytic functional responses. nih.gov
| Experimental Model | Proinflammatory Mediator | Effect of Abn-CBD Treatment | Source |
| Astrocytic-Microglial Cocultures | Nitric Oxide (NO) | Significant reduction | mdpi.com |
| Astrocytic-Microglial Cocultures | Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction | mdpi.com |
| Astrocytle-Microglial Cocultures | Interleukin-6 (IL-6) | No significant change | mdpi.com |
| Astrocytic-Microglial Cocultures | Wound Closure (Scratch Assay) | Decelerated | nih.govmdpi.com |
Studies on related cannabinoids have shown that they can induce apoptosis, or programmed cell death, in various cell types. nih.gov For instance, cannabidiol (CBD) has been shown to decrease cell viability and induce apoptosis in multiple human malignant cell lines. nih.gov The mechanisms often involve the activation of caspases, which are key enzymes in the apoptotic pathway. biomolther.orgmdpi.com Research has demonstrated that CBD can effectively induce the activity of caspase-3, -8, and -9 in cancer cell lines. biomolther.org
In the context of Abn-CBD, preclinical studies in animal models have shown a protective effect against apoptosis in specific tissues. In models of type 1 diabetes and non-alcoholic fatty liver disease, pancreatic islets from mice treated with Abn-CBD exhibited lower levels of apoptosis compared to control groups. nih.govrealmofcaring.orgcsic.esfrontiersin.org This reduction in islet cell apoptosis contributes to the preservation of healthy, functional islets. biorxiv.org These findings suggest that Abn-CBD can modulate cellular viability and apoptotic pathways, demonstrating anti-apoptotic effects in the context of inflammatory disease models.
Abn-CBD has been shown to modulate the expression of specific genes related to the immune response. In a study involving non-obese diabetic (NOD) mice, a model for type 1 diabetes, treatment with Abn-CBD altered the genetic expression profile of circulating CD4+ T cells. biorxiv.org Specifically, Abn-CBD reduced the expression of pro-inflammatory cytokine genes such as Ifng (Interferon-gamma), Il21 (Interleukin-21), and Tnfa (Tumor Necrosis Factor-alpha). biorxiv.org
Concurrently, the expression of the gene for the anti-inflammatory cytokine Il4 (Interleukin-4) was increased in these cells following Abn-CBD treatment. biorxiv.org Research on the broader class of cannabinoids, particularly cannabidiol (CBD), has also identified common gene expression responses across various cell types. Studies have shown that CBD can downregulate the expression of the prometastatic gene inhibitor of DNA binding 1 (ID1) and the transcriptional activator Forkhead box M1 (FOXM1) in aggressive cancer cells. nih.gov While these specific genes have not been directly assessed with Abn-CBD, the existing data confirms its ability to induce differential gene expression, particularly in immune cells. biorxiv.org
| Gene | Cell Type / Model | Effect of Abn-CBD Treatment | Source |
| Ifng | Circulating CD4+ T cells (NOD Mice) | Expression Reduced | biorxiv.org |
| Il21 | Circulating CD4+ T cells (NOD Mice) | Expression Reduced | biorxiv.org |
| Tnfa | Circulating CD4+ T cells (NOD Mice) | Expression Reduced | biorxiv.org |
| Il10 | Circulating CD4+ T cells (NOD Mice) | Expression Reduced | biorxiv.org |
| Il4 | Circulating CD4+ T cells (NOD Mice) | Expression Increased | biorxiv.org |
In Vivo Non-Human Animal Model Research
The therapeutic potential of Abnormal Cannabidiol (Abn-CBD) has been evaluated in several non-human animal models of inflammatory and metabolic diseases.
Prediabetes and Non-alcoholic Fatty Liver Disease (NAFLD): In a diet-induced obese (DIO) mouse model that mimics prediabetes and NAFLD, treatment with Abn-CBD demonstrated protective effects on multiple organs. realmofcaring.orgfrontiersin.org While body weight was not affected, Abn-CBD treatment reduced hyperinsulinemia and markers of systemic low-grade inflammation. realmofcaring.orgfrontiersin.org In the pancreas of these mice, islets showed lower apoptosis, inflammation, and oxidative stress. realmofcaring.org Furthermore, Abn-CBD lowered hepatic fibrosis, inflammation, and macrophage infiltration in the liver. realmofcaring.orgfrontiersin.org
Type 1 Diabetes (T1D): The effects of Abn-CBD have been studied in two distinct mouse models of T1D: the streptozotocin (STZ)-injected mouse, which models beta-cell damage, and the non-obese diabetic (NOD) mouse, which mimics autoimmune diabetes. nih.govcsic.esbiorxiv.org In STZ-injected mice, Abn-CBD decreased circulating proinflammatory cytokines and ameliorated islet inflammation. nih.govcsic.esresearchgate.net This was associated with a reduction in intra-islet CD8+ T cells and a lower Th1/non-Th1 ratio in pancreatic lymph nodes. nih.govresearchgate.net In the autoimmune NOD mouse model, long-term treatment with Abn-CBD significantly reduced the severity of insulitis (inflammation of the islets) and decreased the pro-inflammatory profile of CD4+ T cells. nih.govcsic.esresearchgate.net In both models, Abn-CBD treatment led to a significant reduction in islet cell apoptosis and fibrosis, thereby preserving islet integrity and delaying the progression of the disease. nih.govcsic.esresearchgate.net
| Animal Model | Condition | Key Findings with Abn-CBD Treatment | Source |
| Diet-Induced Obese (DIO) Mice | Prediabetes & NAFLD | Reduced hyperinsulinemia and systemic inflammation. realmofcaring.orgfrontiersin.org | realmofcaring.orgfrontiersin.org |
| Lowered hepatic fibrosis, inflammation, and macrophage infiltration. realmofcaring.orgfrontiersin.org | |||
| Decreased pancreatic islet apoptosis and oxidative stress. realmofcaring.org | |||
| Streptozotocin (STZ)-Injected Mice | Beta Cell Damage / T1D | Decreased circulating proinflammatory cytokines. nih.govbiorxiv.orgresearchgate.net | nih.govbiorxiv.orgresearchgate.net |
| Reduced intra-islet CD8+ T cell infiltration. nih.govresearchgate.net | |||
| Reduced islet cell apoptosis and fibrosis. nih.govresearchgate.net | |||
| Non-Obese Diabetic (NOD) Mice | Autoimmune T1D | Reduced severity of insulitis. nih.govcsic.esresearchgate.net | nih.govcsic.esresearchgate.net |
| Reduced pro-inflammatory profile of CD4+ T cells. csic.esresearchgate.net | |||
| Reduced islet cell apoptosis and improved glucose tolerance. nih.govresearchgate.net |
Studies in Neurodegenerative and Neurological Disease Models (e.g., Neuroprotection, Cognitive Function, Psychosis-like States)
Preclinical research on the therapeutic potential of Abnormal Cannabidiol (abn-CBD) in models of neurodegenerative and neurological disorders is an emerging field. While its parent compound, cannabidiol (CBD), has been investigated for its neuroprotective, anti-inflammatory, and antioxidant properties in various experimental models of conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia, specific data on abn-CBD remains more limited nih.govfrontiersin.orgresearchgate.netoatext.comsiriusstore.comexplorationpub.com. The neuroprotective potential of cannabinoids, in general, is attributed to their ability to modulate neuroinflammation, oxidative stress, and excitotoxicity nih.govfrontiersin.orgexplorationpub.com.
Abnormal cannabidiol has demonstrated the ability to modulate glial production of proinflammatory mediators in in vitro models. In a study utilizing primary astrocytic-microglial cocultures from neonatal C57BL/6 mice stimulated with lipopolysaccharide (LPS), treatment with abn-CBD was found to attenuate the production of tumor necrosis factor α (TNFα) and nitrite. However, the production of interleukin-6 (IL-6) was not affected by abn-CBD treatment. Interestingly, in isolated astrocyte cultures, abn-CBD only reduced the LPS-induced production of TNFα, suggesting that its anti-inflammatory effects on nitrite production are dependent on the presence of microglia. These findings indicate a differential role for abn-CBD in modulating glial inflammation and suggest that its neuroprotective potential may be partly mediated through its effects on microglia nih.gov.
There is currently a lack of published preclinical studies specifically investigating the effects of Abnormal Cannabidiol-d9 on brain activity and functional connectivity. While research on cannabidiol (CBD) has shown modulation of brain activity in regions associated with psychosis and anxiety in both healthy volunteers and clinical populations, similar investigations into the specific actions of abn-CBD are needed to understand its potential impact on neural circuits nih.gov.
Cardiovascular System Research in Animal Models (e.g., Vasodilation, Hypotension)
Abnormal cannabidiol has been shown to exert significant effects on the cardiovascular system in preclinical animal models, primarily characterized by vasodilation and hypotension nih.govnih.govarvojournals.orgresearchgate.netresearchgate.netnih.gov. In anesthetized dogs and mice, systemic administration of abn-CBD produced a hypotensive response nih.gov. Furthermore, in isolated mesenteric beds of mice and rats, as well as in isolated rat mesenteric arteries, abn-CBD induced vasodilation nih.gov. These effects suggest a direct action on the vasculature. The vasodilatory properties of abn-CBD have been observed in various vascular beds, indicating a potentially widespread effect nih.gov. While the parent compound, CBD, has also been noted for its vasodilatory properties, it has not consistently demonstrated hypotensive action in animal models of hypertension, with its blood pressure-lowering effects being more prominent under stressful conditions nih.gov. The cardiovascular effects of abn-CBD appear to be a distinct area of its pharmacological profile, warranting further investigation to elucidate the underlying mechanisms and potential therapeutic applications nih.govresearchgate.net.
Cancer Research Models (e.g., Zebrafish Xenograft Models)
Currently, there are no available preclinical studies that have specifically evaluated the effects of this compound in cancer research models, including the zebrafish xenograft model. While the broader class of cannabinoids, including cannabidiol (CBD), has been investigated for potential anti-cancer properties in various preclinical models, research into the specific activity of abn-CBD in this area is lacking projectcbd.orgnorml.orgfiercebiotech.commdpi.comnih.gov.
Evaluation of Analgesic and Anti-nociceptive Properties in Animal Models
At present, there is a lack of published preclinical studies specifically investigating the analgesic and anti-nociceptive properties of this compound in animal models. While other cannabinoids, such as cannabidiol (CBD) and Δ9-tetrahydrocannabinol (THC), have been evaluated for their potential to relieve pain in various animal models of neuropathic and inflammatory pain, the specific effects of abn-CBD in this context have not been reported in the scientific literature researchgate.netsciencerepository.orgthemarijuanaherald.com.
Developmental and Embryonic Investigations in Animal Models (e.g., Zebrafish)
There are no preclinical studies available that specifically investigate the developmental and embryonic effects of this compound in animal models such as zebrafish. Research on other cannabinoids, like cannabidiol (CBD) and Δ9-tetrahydrocannabinol (THC), in zebrafish models has indicated potential developmental toxicities, including morphological abnormalities and behavioral changes nih.govnih.govresearchgate.netnews-medical.netnih.govnih.govresearchgate.netualberta.ca. However, the specific impact of abn-CBD on embryonic development remains uninvestigated.
Data Tables
Table 1: Preclinical Effects of Abnormal Cannabidiol in Biological Systems
| Biological System | Experimental Model | Key Findings |
|---|---|---|
| Neuroinflammation | Primary astrocytic-microglial cocultures (mouse) | Attenuated LPS-induced production of TNFα and nitrite. No effect on IL-6 production. |
| Cardiovascular | Anesthetized dogs and mice, isolated rat mesenteric arteries | Produced hypotension and vasodilation. |
Indirect Modulation of Endogenous Cannabinoid System Tone
Following a comprehensive review of preclinical research, there is currently no available scientific literature or data pertaining to the indirect modulation of the endogenous cannabinoid system by this compound. Searches for the non-deuterated parent compound, Abnormal Cannabidiol, have similarly not yielded specific findings on this mechanism of action.
The existing body of research on cannabinoid compounds and their interaction with the endogenous cannabinoid system predominantly focuses on more extensively studied molecules such as cannabidiol (CBD). Studies on CBD suggest various indirect mechanisms of action, including the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, CBD can increase the circulating levels of anandamide, thereby enhancing endocannabinoid tone.
However, it is crucial to note that these findings are specific to CBD and cannot be extrapolated to this compound. The structural differences between these compounds, including the position of the pentyl chain on the resorcinol (B1680541) ring and the deuteration in the case of this compound, can lead to significantly different pharmacological profiles. Without specific preclinical studies on this compound, any discussion of its potential for indirect modulation of the endogenous cannabinoid system would be purely speculative.
Due to the absence of research data, no detailed findings or data tables on the effects of this compound on the endogenous cannabinoid system can be provided at this time. Further preclinical investigation is required to elucidate the biological activities of this specific compound.
Metabolic Investigations and Deuterated Analogue Applications in Research
Elucidation of Biotransformation Pathways of Abnormal Cannabidiol (B1668261) in Preclinical Systems
The biotransformation of cannabinoids is a complex process primarily occurring in the liver, designed to convert lipophilic compounds into more water-soluble metabolites for excretion. This process is broadly categorized into Phase I and Phase II metabolic reactions.
Phase I metabolism of cannabinoids, including likely pathways for Abn-CBD, involves oxidation, hydroxylation, and dehydrogenation reactions. In studies with human liver microsomes, CBD is extensively metabolized to a variety of hydroxylated products. nih.govnih.gov The primary Phase I reactions are hydroxylations at various positions on the molecule, leading to the formation of several mono-hydroxylated metabolites. nih.govmedicinalgenomics.com Following these initial oxidative steps, further oxidation can occur, for instance, the conversion of a hydroxyl group to a carboxylic acid.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their elimination from the body. For CBD, a major Phase II biotransformation is glucuronidation, where glucuronic acid is attached to the phenolic oxygen of CBD or its hydroxylated metabolites. nih.gov Sulfation may also occur, though sulfate (B86663) conjugates of CBD have not yet been definitively identified. nih.gov
Table 1: Predicted Metabolic Reactions for Abnormal Cannabidiol Based on Cannabidiol Metabolism
| Phase | Reaction Type | Probable Metabolites of Abnormal Cannabidiol |
| Phase I | Hydroxylation | Mono-hydroxylated Abn-CBD derivatives |
| Oxidation | Carboxylated Abn-CBD derivatives | |
| Dehydrogenation | Dehydrogenated Abn-CBD | |
| Phase II | Glucuronidation | Abn-CBD-glucuronide, Hydroxy-Abn-CBD-glucuronide |
This table is predictive and based on the known metabolic pathways of the regioisomer, cannabidiol.
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of cannabinoids. nih.govnih.gov In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified several isoforms responsible for the metabolism of CBD. nih.gov
CYP3A4 and CYP2C19 have been identified as the major enzymes responsible for the primary hydroxylations of CBD. nih.govnih.govtandfonline.com Specifically, CYP3A4 is involved in the formation of 6α-OH-CBD, 6β-OH-CBD, and 4″-OH-CBD, while CYP2C19 predominantly catalyzes the formation of 7-OH-CBD. nih.govnih.gov Other CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2D6, have also been shown to contribute to CBD metabolism, although to a lesser extent. nih.govmedicinalgenomics.com Given the structural similarity, it is highly probable that these same CYP enzymes are involved in the metabolism of Abnormal Cannabidiol.
Table 2: Cytochrome P450 Enzymes Implicated in the Metabolism of Cannabidiol and their Predicted Role in Abnormal Cannabidiol Metabolism
| Enzyme | Major Metabolites Formed (from CBD) | Predicted Role in Abn-CBD Metabolism |
| CYP3A4 | 6β-OH-CBD, 4″-OH-CBD, 6α-OH-CBD | Major contributor to hydroxylation |
| CYP2C19 | 7-OH-CBD, 6α-OH-CBD | Major contributor to hydroxylation |
| CYP2C9 | 7-OH-CBD | Contributor to hydroxylation |
| CYP1A1 | Various hydroxylated metabolites | Minor contributor |
| CYP1A2 | Various hydroxylated metabolites | Minor contributor |
| CYP2D6 | Various hydroxylated metabolites | Minor contributor |
This table is based on established data for cannabidiol and suggests the likely enzymatic pathways for its regioisomer, Abnormal Cannabidiol.
Role of Deuterated Abnormal Cannabidiol-d9 in Metabolic Research
Deuterated analogues of compounds, such as this compound, are invaluable tools in metabolic research. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule that is chemically identical to the parent compound but has a higher mass. This mass difference is readily detectable by mass spectrometry, making deuterated compounds excellent internal standards and tracers.
In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. nih.govojp.gov A deuterated analogue, such as this compound, is the ideal internal standard because it co-elutes with the non-deuterated analyte and exhibits similar ionization efficiency in the mass spectrometer. astm.orggoogle.com This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly reliable quantification of Abn-CBD and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.govcerilliant.comnih.govnih.gov
Deuterium-labeled compounds are instrumental in tracing the metabolic fate and distribution of a drug in vivo. nih.gov By administering this compound to a preclinical model, researchers can track the appearance of deuterated metabolites over time in various biological fluids and tissues. researchgate.net This allows for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous molecules with similar structures. Such studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of Abnormal Cannabidiol.
The metabolic stability of a compound is a key determinant of its half-life and duration of action in the body. utsouthwestern.edu In vitro metabolic stability assays, often conducted with liver microsomes or hepatocytes, are used to predict in vivo clearance. utsouthwestern.edu The inclusion of a deuterated internal standard like this compound in these assays enhances the accuracy of measuring the rate of disappearance of the parent compound. juniperpublishers.com
Furthermore, deuteration at a site of metabolism can slow down the rate of enzymatic cleavage due to the kinetic isotope effect. nih.gov By strategically placing deuterium atoms on the Abnormal Cannabidiol molecule, researchers can investigate which positions are most susceptible to metabolic attack. Comparing the metabolic stability of different deuterated isotopologues can help in designing new analogues with improved pharmacokinetic properties. juniperpublishers.comresearchgate.net
Table 3: Applications of this compound in Metabolic Research
| Application Area | Methodological Principle | Research Outcome |
| Quantitative Metabolic Profiling | Use as an internal standard in LC-MS/MS or GC/MS. nih.gov | Accurate and precise measurement of Abn-CBD and its metabolites in biological samples. cerilliant.comnih.govnih.gov |
| Metabolic Fate and Distribution | Tracing the mass-shifted signal of the deuterated compound and its metabolites. nih.gov | Elucidation of ADME properties and identification of metabolic pathways. researchgate.net |
| Metabolic Stability Assessment | Accurate quantification of parent compound depletion in in vitro systems. utsouthwestern.edu | Prediction of in vivo half-life and clearance; identification of metabolic "hotspots". juniperpublishers.comresearchgate.net |
Advanced Analytical Methodologies for Abnormal Cannabidiol D9 in Research Matrices
High-Resolution Chromatographic Techniques for Separation and Characterization (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and characterization of cannabinoids, including Abnormal CBD and its deuterated analog. cannabissciencetech.com These methods offer high resolution and sensitivity, which are crucial for distinguishing between structurally similar cannabinoids and their metabolites.
In a typical HPLC or UHPLC setup for cannabinoid analysis, a C18 reversed-phase column is employed. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol. The choice of column, mobile phase, and gradient profile is optimized to achieve the best possible separation of the target analytes from other compounds in the matrix.
Key Chromatographic Parameters:
| Parameter | HPLC | UHPLC |
| Column | C18, 3.5-5 µm particle size | C18, sub-2 µm particle size |
| Flow Rate | 0.5-1.5 mL/min | 0.2-0.6 mL/min |
| Run Time | 10-20 minutes | 5-10 minutes |
| Pressure | 200-400 bar | 600-1200 bar |
The use of UHPLC provides significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, which is particularly beneficial when dealing with complex biological samples and low concentrations of analytes. scispace.com
Mass Spectrometry (MS) Applications in Compound Identification and Precise Quantification
Mass spectrometry (MS), particularly when coupled with HPLC or UHPLC (LC-MS), is the gold standard for the identification and precise quantification of cannabinoids. um.edu.mt For the analysis of Abnormal CBD, MS provides structural information and enables highly sensitive and selective detection.
In the context of Abnormal CBD-d9, its primary role is as an internal standard in quantitative MS assays. caymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to samples in a known concentration. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
Mass Spectrometric Detection:
Tandem mass spectrometry (MS/MS) is commonly used for cannabinoid analysis, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This provides a high degree of selectivity, minimizing interference from other compounds in the matrix.
Illustrative MRM Transitions for Abnormal CBD and Abnormal CBD-d9:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Abnormal Cannabidiol (B1668261) | 315.2 | 193.1 |
| Abnormal Cannabidiol-d9 | 324.2 | 202.1 |
Note: These are hypothetical transitions for illustrative purposes, as specific data for Abnormal CBD-d9 may not be publicly available.
The use of a stable isotope-labeled internal standard like Abnormal CBD-d9 is crucial for robust and reliable quantification, as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate results. nih.gov
Development and Validation of Robust Bioanalytical Methods for Preclinical Samples
The development and validation of robust bioanalytical methods are essential for obtaining reliable data from preclinical studies. These methods are typically developed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).
A typical bioanalytical method for Abnormal CBD in preclinical samples (e.g., plasma, urine, tissue homogenates) would involve the following steps:
Sample Preparation: This step aims to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Chromatographic Separation: The extracted sample is then injected into an HPLC or UHPLC system for separation of the analyte from other components.
Mass Spectrometric Detection: The analyte and the internal standard (Abnormal CBD-d9) are detected and quantified using MS/MS.
Validation Parameters:
A bioanalytical method must be validated to ensure its reliability. Key validation parameters include:
| Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the measured concentration to the true concentration. |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. |
| Recovery | The efficiency of the extraction procedure. |
| Matrix Effect | The influence of matrix components on the ionization of the analyte. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |
Quantification of Abnormal Cannabidiol and its Metabolites in Diverse Experimental Biological Systems
Once a bioanalytical method is validated, it can be used to quantify Abnormal CBD and its metabolites in samples from various experimental biological systems, such as in vitro cell cultures or in vivo animal models. nih.gov This data is crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of the compound.
Example Application: Pharmacokinetic Study in Rats
In a hypothetical preclinical study, rats could be administered Abnormal CBD, and blood samples collected at various time points. The plasma would then be analyzed using the validated UHPLC-MS/MS method with Abnormal CBD-d9 as the internal standard.
Hypothetical Plasma Concentration-Time Profile of Abnormal CBD:
| Time (hours) | Mean Plasma Concentration (ng/mL) |
| 0.5 | 150 |
| 1 | 250 |
| 2 | 200 |
| 4 | 100 |
| 8 | 50 |
| 24 | 10 |
This data would allow researchers to determine key pharmacokinetic parameters, such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
Future Research Directions and Scientific Significance
Identification and Characterization of Novel Molecular Targets
A primary focus of future research will be the continued identification and detailed characterization of the molecular targets through which Abn-CBD and its analogues exert their effects. While some targets have been proposed, a comprehensive understanding of their interactions remains a key objective.
Initial evidence has pointed towards several non-CB1/CB2 receptors. Notably, G protein-coupled receptors GPR55 and GPR18 have been identified as potential targets for Abn-CBD. frontiersin.org Studies have demonstrated that the cytotoxic effects of Abn-CBD and the related compound O-1602 on paclitaxel-resistant breast cancer cells were blocked when GPR55 and GPR18 were silenced, suggesting these receptors are critical for its antitumor activity. frontiersin.org Further research is needed to fully elucidate the binding kinetics, downstream signaling pathways, and physiological relevance of Abn-CBD's interaction with these receptors.
Beyond GPR55 and GPR18, there is evidence for other novel pharmacological targets. benthamscience.com Receptors for Abn-CBD have been proposed in microglial cells and in arterial endothelial and non-endothelial cells, mediating anti-inflammatory and vasodilatory responses, respectively. benthamscience.comnih.gov For instance, Abn-CBD has been shown to prevent motor deficits in a mouse model of Parkinson's disease, an effect attributed to GPR55 activation and a reduction in microglial cell density. nih.gov The vasodilatory effects of Abn-CBD, which contribute to its hypotensive properties, are also thought to be mediated by putative endothelial cannabinoid receptors. nih.gov The precise molecular identity of these receptors is yet to be determined, and their characterization is a significant goal for future studies.
Table 1: Investigated and Putative Molecular Targets of Abnormal Cannabidiol (B1668261)
| Molecular Target | Associated Effect | Key Findings |
|---|---|---|
| GPR55 | Antitumor, Neuroprotection | Activation linked to apoptosis in breast cancer cells frontiersin.org and anti-cataleptic effects in mouse models. nih.gov |
| GPR18 | Antitumor | Implicated alongside GPR55 in the cytotoxic effects on paclitaxel-resistant breast cancer cells. frontiersin.org |
| Putative Endothelial Receptors | Vasodilation, Hypotension | Mediates vasodilatory effects in various isolated artery and perfused vascular bed models. nih.gov |
| Microglial Receptors | Anti-inflammatory | Abn-CBD induces morphological changes in microglia, suggesting an anti-inflammatory response. benthamscience.comnih.gov |
Refinement of Structure-Activity Relationships for Rational Analogue Design
Understanding the structure-activity relationships (SAR) of Abn-CBD is crucial for the rational design of new, more potent, and selective analogues. SAR studies explore how specific chemical modifications to a compound's structure affect its biological activity. The comparison between Abn-CBD and its close analogue, O-1602, provides a foundational example. Both compounds show antitumorigenic effects on paclitaxel-resistant breast cancer cells, acting through GPR55 and GPR18, indicating that the core structure is amenable to modification while retaining activity at these targets. frontiersin.org
Future research will involve systematically modifying the three key components of the cannabinoid scaffold present in Abn-CBD: the resorcinol (B1680541) core, the alkyl side chain, and the terpenoid moiety. By synthesizing a library of analogues with variations in these regions and evaluating their binding affinity and functional activity at targets like GPR55 and GPR18, researchers can build a comprehensive SAR model.
The inclusion of the nine deuterium (B1214612) atoms in Abnormal Cannabidiol-d9 is a key aspect of this research. This isotopic labeling does not significantly alter the molecule's shape or its interaction with receptors but can profoundly affect its metabolic stability. By strategically placing deuterium at sites vulnerable to metabolic breakdown, the molecule's pharmacokinetic profile can be enhanced, which is a critical step in drug development. nih.gov This allows for a clearer assessment of the parent compound's activity in vivo. Therefore, Abn-CBD-d9 serves as an important tool for refining SAR models by helping to distinguish between the intrinsic activity of the compound and the effects of its metabolites.
Development of Innovative Preclinical Research Models for Specific Disease States
The development and use of sophisticated preclinical models are essential for exploring the full therapeutic potential of Abn-CBD-d9. Existing research has already utilized several models to demonstrate its efficacy.
In oncology, paclitaxel-resistant MDA-MB-231 and MCF-7 breast cancer cell lines have been used to show the antitumor effects of Abn-CBD and O-1602. frontiersin.org These in vitro findings were further supported by an in vivo zebrafish xenograft model, where both compounds significantly reduced tumor growth. frontiersin.org In the field of neurodegenerative disorders, a mouse model using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) demonstrated that Abn-CBD could prevent motor deficits associated with Parkinson's disease. nih.gov Additionally, a haloperidol-induced catalepsy model in mice was used to confirm its anti-cataleptic effects. nih.gov
Future research must expand upon these foundations by developing more nuanced and disease-specific models. Given Abn-CBD's potent vasodilatory and anti-inflammatory properties, innovative models for cardiovascular diseases, such as atherosclerosis or hypertension, would be highly valuable. nih.gov Likewise, for its immunomodulatory effects, models of autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease could provide significant insights. ucsd.edu The use of Abn-CBD-d9 in these models will be particularly advantageous, as its improved metabolic stability may allow for a more accurate assessment of its therapeutic window and mechanism of action in chronic disease states. nih.govnih.gov
Table 2: Current and Potential Preclinical Models for Abnormal Cannabidiol Research
| Disease Area | Existing/Potential Model | Research Focus |
|---|---|---|
| Oncology | Paclitaxel-resistant cancer cell lines; Zebrafish xenografts frontiersin.org | Investigating antitumor mechanisms and overcoming chemotherapy resistance. |
| Neurodegeneration | MPTP-induced Parkinson's model; Haloperidol-induced catalepsy nih.gov | Evaluating neuroprotective and anti-inflammatory effects. |
| Cardiovascular Disease | Models of hypertension; Ischemia/reperfusion injury models nih.gov | Assessing vasodilatory, anti-inflammatory, and cardioprotective potential. |
| Inflammatory Disorders | Collagen-induced arthritis; DSS-induced colitis models | Exploring immunomodulatory effects and mechanisms of inflammation resolution. |
Translational Insights from Preclinical Discoveries to Broader Mechanistic Understanding
Translating preclinical findings into a broader understanding of human biology and disease is a critical goal. The study of Abn-CBD-d9 offers a unique opportunity to probe cellular pathways that are distinct from the endocannabinoid system. The discovery that Abn-CBD's antitumor effects are mediated through GPR55 and GPR18 in chemoresistant cancer cells provides a powerful mechanistic insight. frontiersin.org This suggests that targeting these receptors could be a viable strategy for cancers that no longer respond to conventional therapies.
Further research should aim to understand how these preclinical observations translate to human pathophysiology. For example, investigating the expression levels of GPR55 and GPR18 in human tumor biopsies could help identify patient populations most likely to benefit from Abn-CBD-based therapies. Similarly, the vasodilatory effects observed in animal tissues, which are independent of CB1 and CB2 receptors, point to a novel mechanism for regulating blood pressure that could be relevant to human cardiovascular health. nih.gov
By using Abn-CBD-d9 as a stable research tool, scientists can more reliably study these downstream signaling cascades. Understanding how activation of its target receptors influences processes like apoptosis, inflammation, and cellular proliferation will provide a deeper mechanistic understanding that extends beyond cannabinoid pharmacology and into the fundamental processes of cell biology.
The Enduring Role of Deuterated Analogues in Advancing Cannabinoid Research Methodologies
The use of deuterated analogues like this compound is a powerful and enduring strategy in pharmacological research. Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a subtle structural change that can have significant benefits for research and development. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes.
This enhanced metabolic stability serves several crucial functions in research methodologies. Firstly, it improves the pharmacokinetic profile of a compound, often leading to a longer half-life and greater systemic exposure. nih.gov This allows for more consistent and reliable results in preclinical models, as the concentration of the active compound remains more stable over time. nih.gov
Secondly, by slowing down metabolism, deuteration helps to minimize the formation of metabolites that may have their own pharmacological activity, thus confounding the interpretation of results. nih.gov This ensures that the observed biological effects can be more confidently attributed to the parent compound, which is essential for accurately characterizing its mechanism of action and structure-activity relationships. The development of deuterated radiotracers for PET imaging is another example where this strategy has been used to improve metabolic stability and achieve clearer imaging of receptor targets in the brain. nih.gov
Therefore, this compound is not just a therapeutic candidate but also a sophisticated research tool. Its use will continue to be invaluable for precisely mapping the pharmacological effects of Abn-CBD, validating its molecular targets, and providing a clearer picture of its therapeutic potential, thereby advancing the methodologies of cannabinoid research as a whole.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
